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Compound of Interest

Compound Name: 3-Nitro-2-butanol

Cat. No.: B147359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various

biocatalytic reactions involving 3-Nitro-2-butanol. These protocols are intended to serve as a

starting point for researchers and may require further optimization for specific applications.

Enzymatic Oxidation of 3-Nitro-2-butanol using
Nitroalkane Oxidase
Application Note:

Nitroalkane oxidase from Fusarium oxysporum catalyzes the oxidation of nitroalkanes to their

corresponding aldehydes or ketones.[1][2][3] This enzyme has been shown to be active on

secondary nitroalcohols, making it a valuable tool for the conversion of 3-Nitro-2-butanol to 3-

nitro-2-butanone. The reaction proceeds with the consumption of molecular oxygen and the

production of hydrogen peroxide and nitrite. The optimal pH for this enzyme is approximately

8.0.[1]

Quantitative Data Summary:

While specific kinetic data for 3-Nitro-2-butanol is not readily available, the Michaelis

constants (Km) for structurally similar substrates have been determined for nitroalkane oxidase

from Fusarium oxysporum.[1]
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Substrate Michaelis Constant (Km) [mM]

1-Nitropropane 1.54

2-Nitropropane 7.40

Nitroethane 1.00

3-Nitro-2-pentanol 3.08

Nitrocyclohexane 0.90

Experimental Workflow:

Caption: Workflow for the enzymatic oxidation of 3-Nitro-2-butanol.

Protocol: Oxidation of 3-Nitro-2-butanol using Purified Nitroalkane Oxidase

Materials:

Purified nitroalkane oxidase from Fusarium oxysporum

3-Nitro-2-butanol

Potassium phosphate buffer (100 mM, pH 8.0)

Oxygen supply

Reaction vessel with stirring

Procedure:

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0).

Add 3-Nitro-2-butanol to the desired final concentration (e.g., starting with a concentration

around the Km of similar substrates, such as 1-5 mM).

Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 25-37

°C, requires optimization).
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Continuously supply oxygen to the reaction mixture, for example, by bubbling air or pure

oxygen through the solution.

Initiate the reaction by adding a predetermined amount of purified nitroalkane oxidase.

Monitor the reaction progress by taking aliquots at different time intervals and analyzing for

the depletion of the substrate and the formation of the product, 3-nitro-2-butanone, using

appropriate analytical techniques such as gas chromatography (GC) or high-performance

liquid chromatography (HPLC).

The formation of nitrite can also be monitored colorimetrically as an indicator of enzyme

activity.

Biocatalytic Reduction of 3-Nitro-2-butanone to 3-
Nitro-2-butanol
Application Note:

The reverse reaction, the reduction of 3-nitro-2-butanone to 3-Nitro-2-butanol, can be

achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes

often exhibit high stereoselectivity, allowing for the synthesis of specific stereoisomers of the

nitroalcohol, which are valuable chiral building blocks in organic synthesis. The reaction

typically requires a cofactor, such as NADH or NADPH, which can be regenerated in situ using

a cofactor regeneration system (e.g., glucose dehydrogenase/glucose or

isopropanol/secondary alcohol dehydrogenase).

Logical Relationship of Components:

Caption: Components for the biocatalytic reduction of 3-nitro-2-butanone.

Protocol: Ketoreductase-Mediated Reduction of 3-Nitro-2-butanone (General Protocol)

Materials:

A selected ketoreductase (KRED) or alcohol dehydrogenase (ADH) (commercial or from an

expression system)
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3-Nitro-2-butanone (synthesized via oxidation of 3-Nitro-2-butanol)

Buffer solution (e.g., potassium phosphate buffer, pH 6.0-7.0)

Cofactor (NADP+ or NAD+)

Cofactor regeneration system:

Glucose dehydrogenase (GDH) and D-glucose, or

A secondary alcohol dehydrogenase and a sacrificial alcohol (e.g., isopropanol)

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

Add the substrate, 3-nitro-2-butanone, to the desired concentration (e.g., 10-50 mM). A small

amount of a water-miscible organic solvent like DMSO (e.g., 1-5% v/v) can be used if

solubility is an issue.

Add the cofactor (e.g., NADP+ at 0.5-1 mM).

Add the components of the cofactor regeneration system (e.g., D-glucose at 1.2 equivalents

relative to the substrate and a catalytic amount of GDH).

Equilibrate the mixture to the optimal temperature for the chosen KRED (typically 25-37 °C).

Initiate the reaction by adding the ketoreductase (as a purified enzyme, cell lysate, or whole

cells).

Monitor the reaction for conversion and enantiomeric excess (ee) of the product, 3-Nitro-2-
butanol, using chiral GC or HPLC.

Once the reaction is complete, the product can be extracted using an organic solvent (e.g.,

ethyl acetate) and purified by column chromatography.
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Lipase-Catalyzed Kinetic Resolution of Racemic 3-
Nitro-2-butanol
Application Note:

Lipases are versatile enzymes that can catalyze the enantioselective acylation of racemic

alcohols, a process known as kinetic resolution. In this process, one enantiomer of the racemic

3-Nitro-2-butanol is preferentially acylated to form an ester, leaving the other enantiomer

unreacted. This allows for the separation of the two enantiomers. The choice of lipase, acyl

donor, and solvent is crucial for achieving high enantioselectivity.

Experimental Workflow for Kinetic Resolution:

Caption: Workflow for the lipase-catalyzed kinetic resolution of 3-Nitro-2-butanol.

Protocol: Lipase-Catalyzed Kinetic Resolution of 3-Nitro-2-butanol (General Protocol)

Materials:

Racemic 3-Nitro-2-butanol

Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

To a solution of racemic 3-Nitro-2-butanol (e.g., 0.1 M) in an anhydrous organic solvent,

add the acyl donor (e.g., 0.5-1.0 equivalents).

Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

If necessary, add activated molecular sieves to remove any traces of water.
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Incubate the reaction mixture with shaking at a suitable temperature (e.g., 30-50 °C).

Monitor the reaction progress by taking samples at regular intervals and analyzing them by

chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the

remaining alcohol and the formed ester.

The reaction should be stopped at approximately 50% conversion to obtain both the

unreacted alcohol and the ester product in high enantiomeric excess.

After the reaction, the enzyme can be filtered off and reused.

The unreacted alcohol and the ester can be separated by column chromatography. The ester

can then be hydrolyzed (chemically or enzymatically) to obtain the other enantiomer of the

alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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